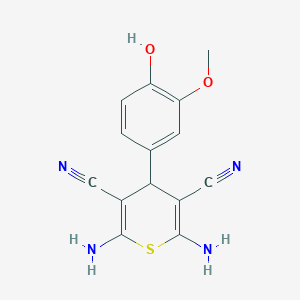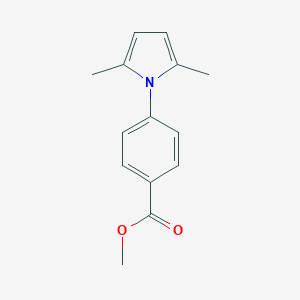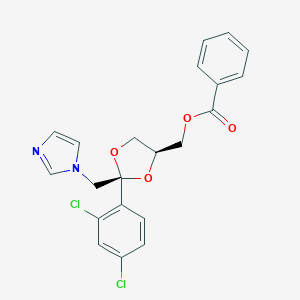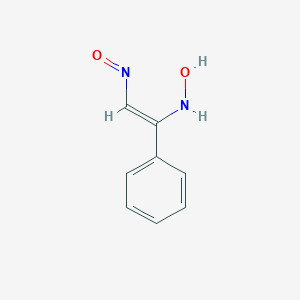
Phenylglyoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylglyoxime is a chemical compound that belongs to the oxime family. It is a colorless, crystalline solid that is soluble in water and organic solvents. Phenylglyoxime has been widely used in scientific research for its unique properties, including its ability to form complexes with metal ions. In
Wissenschaftliche Forschungsanwendungen
Phenylglyoxime has been used in a variety of scientific research applications, including analytical chemistry, biochemistry, and pharmacology. It is commonly used as a reagent for the detection and quantification of metal ions, such as nickel, copper, and palladium. Phenylglyoxime forms stable complexes with these metal ions, which can be easily detected using spectroscopic techniques.
Wirkmechanismus
Phenylglyoxime forms complexes with metal ions through the formation of coordination bonds. The coordination bonds are formed between the nitrogen atoms of the oxime group and the metal ion. The stability of the complex depends on the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemische Und Physiologische Effekte
Phenylglyoxime has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. Phenylglyoxime has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylglyoxime has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, Phenylglyoxime has some limitations. It is not selective for a particular metal ion, and it can form complexes with other metal ions present in the sample. The formation of these complexes can interfere with the detection and quantification of the target metal ion.
Zukünftige Richtungen
There are several future directions for the use of Phenylglyoxime in scientific research. One area of interest is the development of new methods for the detection and quantification of metal ions using Phenylglyoxime. Another area of interest is the use of Phenylglyoxime as a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Phenylglyoxime.
Conclusion:
In conclusion, Phenylglyoxime is a versatile reagent that has been widely used in scientific research for its unique properties. It has been used for the detection and quantification of metal ions, as well as for its potential therapeutic applications. While Phenylglyoxime has some limitations, its advantages make it a valuable tool for use in lab experiments. Further research is needed to fully explore the potential applications of Phenylglyoxime in scientific research.
Synthesemethoden
Phenylglyoxime can be synthesized by the reaction of phenylhydrazine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes a rearrangement to form Phenylglyoxime. The yield of the reaction can be improved by using a higher concentration of phenylhydrazine and a lower concentration of glyoxal.
Eigenschaften
CAS-Nummer |
4589-97-3 |
|---|---|
Produktname |
Phenylglyoxime |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |
InChI-Schlüssel |
LQDIWLPXNVRMQE-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/N=O)/NO |
SMILES |
C1=CC=C(C=C1)C(=NO)C=NO |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CN=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
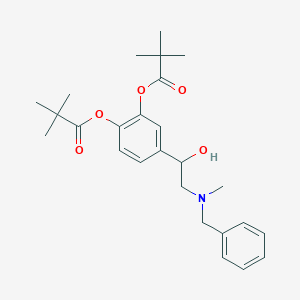
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
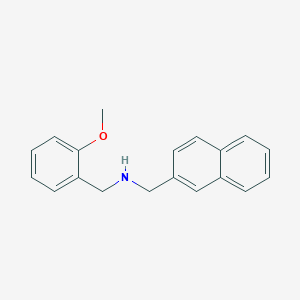
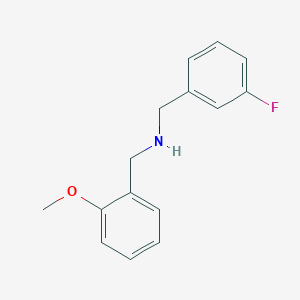
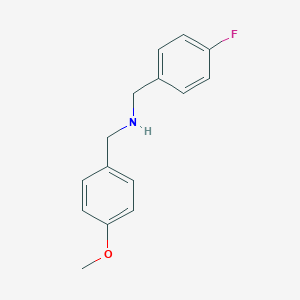
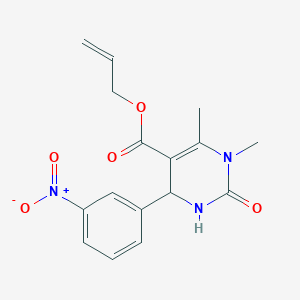
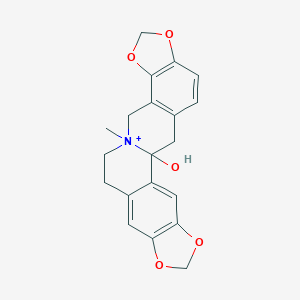
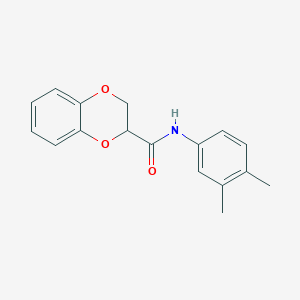
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
